molecular formula C17H13BrN2O B8452112 6-bromo-N-(2,3-dihydro-1-benzofuran-3-yl)quinolin-2-amine

6-bromo-N-(2,3-dihydro-1-benzofuran-3-yl)quinolin-2-amine

Katalognummer: B8452112
Molekulargewicht: 341.2 g/mol
InChI-Schlüssel: PHPJALVVBCSQNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-bromo-N-(2,3-dihydro-1-benzofuran-3-yl)quinolin-2-amine is a synthetic organic compound that features a quinoline and benzofuran moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2,3-dihydro-1-benzofuran-3-yl)quinolin-2-amine typically involves multi-step organic reactions. One common method includes the bromination of quinoline followed by coupling with a benzofuran derivative. The reaction conditions often involve the use of solvents like dioxane and reagents such as hydrogen chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

6-bromo-N-(2,3-dihydro-1-benzofuran-3-yl)quinolin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce different functional groups onto the quinoline or benzofuran rings.

Wissenschaftliche Forschungsanwendungen

6-bromo-N-(2,3-dihydro-1-benzofuran-3-yl)quinolin-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action for 6-bromo-N-(2,3-dihydro-1-benzofuran-3-yl)quinolin-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and benzofuran moieties. These interactions can modulate various biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-bromo-N-(2,3-dihydro-1-benzofuran-3-yl)quinolin-2-amine is unique due to the combination of the quinoline and benzofuran moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C17H13BrN2O

Molekulargewicht

341.2 g/mol

IUPAC-Name

6-bromo-N-(2,3-dihydro-1-benzofuran-3-yl)quinolin-2-amine

InChI

InChI=1S/C17H13BrN2O/c18-12-6-7-14-11(9-12)5-8-17(19-14)20-15-10-21-16-4-2-1-3-13(15)16/h1-9,15H,10H2,(H,19,20)

InChI-Schlüssel

PHPJALVVBCSQNS-UHFFFAOYSA-N

Kanonische SMILES

C1C(C2=CC=CC=C2O1)NC3=NC4=C(C=C3)C=C(C=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.